

# best practices for handling and dissolving YX-2-107 powder

Author: BenchChem Technical Support Team. Date: December 2025



## **YX-2-107 Technical Support Center**

Welcome to the technical support center for **YX-2-107**, a selective and potent CDK6-degrading PROTAC. This resource is designed to assist researchers, scientists, and drug development professionals in the effective handling, dissolution, and experimental use of **YX-2-107** powder.

## Frequently Asked Questions (FAQs)

Q1: What is YX-2-107 and what is its mechanism of action?

A1: YX-2-107 is a Protac (Proteolysis Targeting Chimera) that selectively degrades Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] It functions by recruiting the CRBN E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This dual-action mechanism, which includes both the loss of catalytic function and the disruption of non-catalytic roles of CDK6, makes it a promising agent for studying and potentially treating CDK6-dependent malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4][5][6] YX-2-107 has been shown to inhibit the phosphorylation of the Retinoblastoma (RB) protein and downregulate the expression of FOXM1, key downstream effectors of CDK6 activity.[1][3][4]

Q2: What are the physical and chemical properties of **YX-2-107** powder?

A2: The key properties of **YX-2-107** are summarized in the table below.



| Property          | Value                             |  |
|-------------------|-----------------------------------|--|
| Molecular Formula | C45H51N11O9                       |  |
| Molecular Weight  | 889.95 g/mol [7]                  |  |
| CAS Number        | 2417408-46-7[7]                   |  |
| Appearance        | Solid powder[8]                   |  |
| Purity            | >98% (HPLC)[9]                    |  |
| IC50              | 4.4 nM for CDK6 degradation[1][7] |  |

Q3: How should **YX-2-107** powder and stock solutions be stored?

A3: Proper storage is crucial to maintain the stability and activity of YX-2-107.

| Form       | Storage<br>Temperature                   | Duration         | Notes                                            |
|------------|------------------------------------------|------------------|--------------------------------------------------|
| Powder     | -20°C                                    | Up to 3 years[7] | Keep away from direct sunlight.[7]               |
| In Solvent | -80°C                                    | Up to 1 year[7]  | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -20°C      | Up to 1 month[1]                         |                  |                                                  |
| 4°C        | Up to 1 week (for short-term storage)[7] |                  |                                                  |

# **Troubleshooting Guide**

Issue 1: Difficulty dissolving YX-2-107 powder.

- Possible Cause: YX-2-107 has limited solubility in aqueous solutions.
- Solution:



- The recommended solvent is DMSO.[7]
- To aid dissolution, sonication and gentle heating are recommended.[7]
- For a 10 mM stock solution, you can dissolve the powder in DMSO.

Issue 2: Precipitation of **YX-2-107** in cell culture media.

- Possible Cause: The final concentration of DMSO in the culture media is too high, or the compound has low solubility in the aqueous media.
- Solution:
  - Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation.
  - Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in your culture medium to reach the desired final concentration.
  - Vortex the diluted solution thoroughly before adding it to your cells.

Issue 3: Inconsistent results in in vivo experiments.

- Possible Cause: Improper formulation and administration of YX-2-107.
- Solution:
  - For in vivo administration, a common formulation is a co-solvent system. A general formula recommended for compounds soluble in DMSO is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS/ddH2O.[7]
  - The solvents should be added sequentially, ensuring complete dissolution at each step.[7]
  - The final DMSO concentration should be kept below 10% for normal mice.[7]
  - For intraperitoneal injection, preparing a homogeneous suspension using 0.5% CMC-Na may be necessary for larger doses.[7]



• It is advisable to test the formulation with a small amount of the compound first.[7]

## **Experimental Protocols**

- 1. Preparation of a 10 mM Stock Solution in DMSO
- Materials: YX-2-107 powder, DMSO (anhydrous/molecular biology grade).
- Procedure:
  - Calculate the required amount of YX-2-107 powder and DMSO based on the desired volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.8995 mg of YX-2-107 (MW = 889.95).
  - Weigh the YX-2-107 powder accurately in a sterile microcentrifuge tube.
  - Add the calculated volume of DMSO to the tube.
  - Vortex the solution thoroughly. If the powder does not dissolve completely, sonicate the tube or warm it gently (e.g., in a 37°C water bath) until the solution is clear.
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7]
- 2. In Vitro CDK6 Degradation Assay
- Cell Lines: Ph+ ALL cell lines such as BV173 and SUP-B15.[7]
- Procedure:
  - Seed the cells at an appropriate density in culture plates and allow them to adhere overnight.
  - Prepare serial dilutions of YX-2-107 from your stock solution in cell culture medium to achieve final concentrations ranging from 1.6 nM to 1000 nM.[7]
  - Treat the cells with the different concentrations of **YX-2-107** for 4 hours.[7]



- Lyse the cells and perform Western blot analysis to assess the levels of CDK6 protein.
- 3. In Vivo Efficacy Study in a Mouse Model of Ph+ ALL
- Animal Model: NRG-SGM3 mice with Ph+ ALL xenografts.[1]
- Formulation: Prepare **YX-2-107** for injection as described in the Troubleshooting Guide (Issue 3).
- Procedure:
  - Administer YX-2-107 at a dose of 150 mg/kg via intraperitoneal (i.p.) injection once daily for 3 days.[7]
  - Monitor the proliferation of Ph+ ALL cells in the mice.[7]
  - A single i.p. administration of 10 mg/kg can achieve a maximum plasma concentration of 741 nM after 4 hours.[1]

### **Visualizations**



# Mechanism of Action of YX-2-107 YX-2-107 (PROTAC) YX-2-107 Recruits CRBN Binds to CDK6 Ternary Complex Formation CDK6 **CRBN E3 Ligase** Polyubiquitination Catalyzes Ubiquitination Ubiquitin-₱roteasome System Ubiquitinated CDK6 Ubiquitin Targeted for Degradation Proteasome Degradation Degraded CDK6 Downstream Cellular Effects Inhibition of RB Phosphorylation Downregulation of FOXM1 Expression Cell Cycle Arrest (S-phase inhibition)

Click to download full resolution via product page

Caption: Mechanism of action of YX-2-107 as a CDK6-degrading PROTAC.





#### In Vitro Experimental Workflow for YX-2-107

Click to download full resolution via product page

Caption: A typical in vitro experimental workflow for assessing YX-2-107 activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YX-2-107, 2417408-46-7 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YX-2-107 | CDK | TargetMol [targetmol.com]
- 8. YX-2-107 | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 9. YX-2-107 | 2417408-46-7 | MOLNOVA [molnova.com]
- To cite this document: BenchChem. [best practices for handling and dissolving YX-2-107 powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545157#best-practices-for-handling-and-dissolving-yx-2-107-powder]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com